molecular formula C5H5FN2O2S B2829362 5-Aminopyridine-3-sulfonyl fluoride CAS No. 1909327-25-8

5-Aminopyridine-3-sulfonyl fluoride

Cat. No.: B2829362
CAS No.: 1909327-25-8
M. Wt: 176.17
InChI Key: HYMFSNLCPWPSAI-UHFFFAOYSA-N
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Description

5-Aminopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of anti-inflammatory drugs , suggesting potential targets could be enzymes or receptors involved in inflammatory pathways.

Mode of Action

Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that the compound might interact with its targets through these electron-withdrawing groups, potentially altering the targets’ functions.

Biochemical Pathways

Given its potential use in the synthesis of anti-inflammatory drugs , it may affect pathways related to inflammation.

Result of Action

Based on its potential use in the synthesis of anti-inflammatory drugs , it may have effects on cellular processes related to inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridine-3-sulfonyl fluoride typically involves the reaction of 5-aminopyridine with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

5-Aminopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminopyridine-3-sulfonic acid
  • 5-Aminopyridine-3-sulfonamide
  • 5-Aminopyridine-3-sulfonyl chloride

Uniqueness

5-Aminopyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in applications requiring selective modification of biomolecules .

Properties

IUPAC Name

5-aminopyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMFSNLCPWPSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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